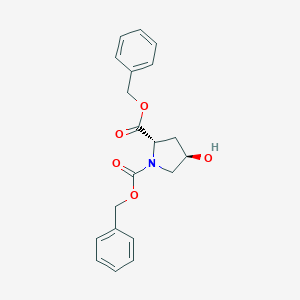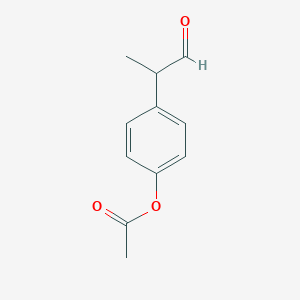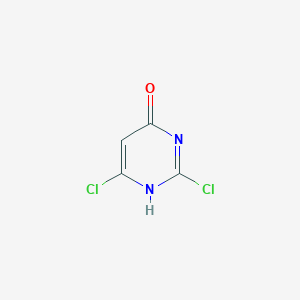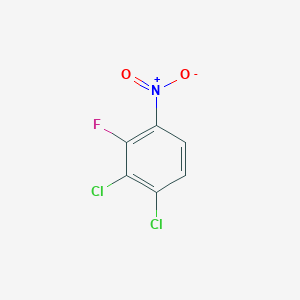
1,2-Dichloro-3-fluoro-4-nitrobenzene
概要
説明
1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
準備方法
1,2-Dichloro-3-fluoro-4-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-dichloro-3-fluorobenzene: This involves the reaction of 1,2-dichloro-3-fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Chlorination of 1-chloro-3-fluoro-4-nitrobenzene: This method involves the chlorination of 1-chloro-3-fluoro-4-nitrobenzene using chlorine gas in the presence of a catalyst.
化学反応の分析
1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:
Nucleophilic Substitution: The chlorine atoms in the compound are reactive towards nucleophiles.
Amination: The compound can react with ammonia to form 2-chloro-4-nitroaniline, which is a precursor to diazo dyes.
科学的研究の応用
1,2-Dichloro-3-fluoro-4-nitrobenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,2-Dichloro-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and reducing agents. The chlorine and nitro groups are reactive sites that undergo substitution and reduction reactions, respectively. These reactions lead to the formation of various intermediates and products that are used in further chemical synthesis .
類似化合物との比較
1,2-Dichloro-3-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the fluorine atom and has different reactivity and applications.
2,4-Dichloro-3-fluoronitrobenzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
3,4-Dichloronitrobenzene: This compound lacks the fluorine atom and has different chemical behavior.
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and applications in various fields .
特性
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
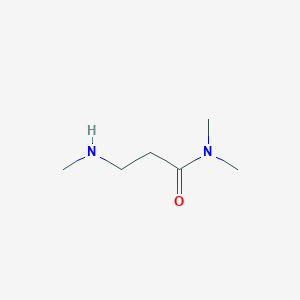
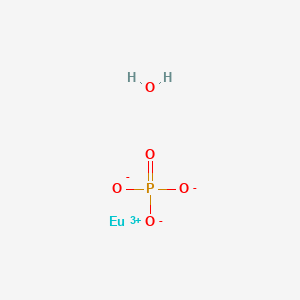

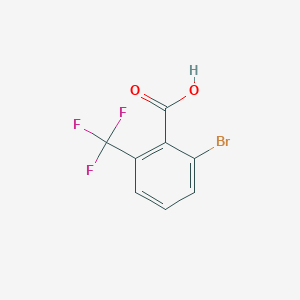




![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

